molecular formula C13H15Cl2NO B2595406 2,5-dichloro-N-cyclohexylbenzamide CAS No. 329930-90-7

2,5-dichloro-N-cyclohexylbenzamide

Cat. No.: B2595406
CAS No.: 329930-90-7
M. Wt: 272.17
InChI Key: VCWHZUNBXGXMIR-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-cyclohexylbenzamide is a chemical compound with the molecular formula C13H15Cl2NO and a molecular weight of 272.17 g/mol . It is characterized by the presence of two chlorine atoms attached to the benzene ring and a cyclohexyl group attached to the amide nitrogen. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-cyclohexylbenzamide typically involves the reaction of 2,5-dichlorobenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-cyclohexylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Reduction: N-cyclohexylbenzylamine.

    Oxidation: Cyclohexanone derivatives.

Scientific Research Applications

2,5-Dichloro-N-cyclohexylbenzamide is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-cyclohexylbenzamide is unique due to the presence of both chlorine atoms and a cyclohexyl group, which confer distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,5-dichloro-N-cyclohexylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWHZUNBXGXMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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